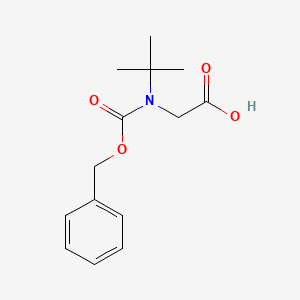
n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine: is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a tert-butyl group attached to the glycine backbone. This compound is often used in peptide synthesis and as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine typically involves the protection of the amino group of glycine with a benzyloxycarbonyl group and the introduction of a tert-butyl group. One common method includes:
Protection of Glycine: Glycine is reacted with benzyl chloroformate in the presence of a base such as sodium hydroxide to form the benzyloxycarbonyl-protected glycine.
Introduction of tert-Butyl Group: The protected glycine is then reacted with tert-butyl bromide in the presence of a base like potassium carbonate to introduce the tert-butyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it back to the free amine.
Substitution: The tert-butyl group can be substituted under certain conditions, such as in the presence of strong acids.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Strong acids like hydrochloric acid or sulfuric acid.
Major Products:
Oxidation: Products may include benzoic acid derivatives.
Reduction: The major product would be the free amine form of glycine.
Substitution: Products would depend on the substituent introduced.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of peptides and other complex organic molecules.
- Acts as a protecting group in organic synthesis to prevent unwanted reactions at the amino group.
Biology and Medicine:
- Potential use in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
- May be used in the study of enzyme mechanisms and protein interactions.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- May be used in the development of new materials with specific properties.
作用机制
The mechanism by which n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine exerts its effects would depend on its specific application. In peptide synthesis, it acts as a protecting group to prevent reactions at the amino group. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the stepwise synthesis of peptides.
相似化合物的比较
n-((Benzyloxy)carbonyl)-glycine: Lacks the tert-butyl group, making it less sterically hindered.
n-(tert-butoxycarbonyl)-n-(tert-butyl)glycine: Uses a different protecting group (Boc) which can be removed under different conditions.
Uniqueness:
- The combination of the benzyloxycarbonyl and tert-butyl groups provides unique steric and electronic properties, making it particularly useful in specific synthetic applications.
属性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC 名称 |
2-[tert-butyl(phenylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)15(9-12(16)17)13(18)19-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17) |
InChI 键 |
RSTKENHVRWCPQL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


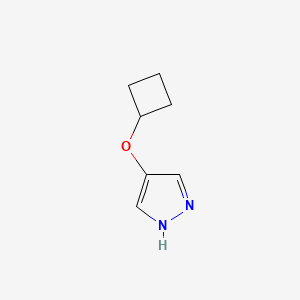
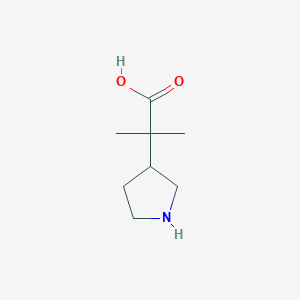

![Tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13502811.png)
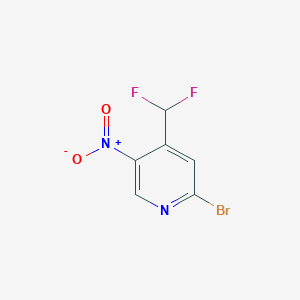
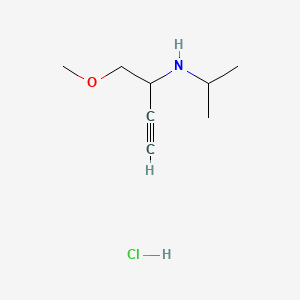
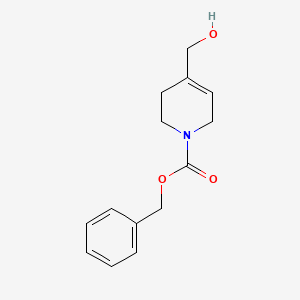

![1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate](/img/structure/B13502846.png)
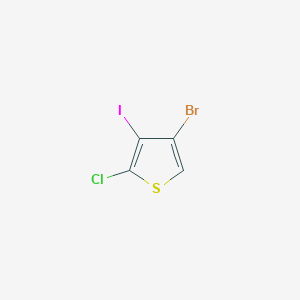
amine](/img/structure/B13502850.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid](/img/structure/B13502865.png)
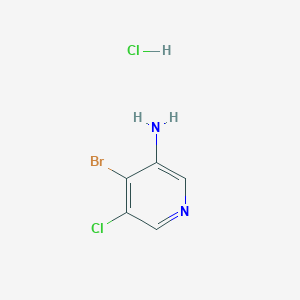
![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13502872.png)
